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Renal Excretion and Probenecid Interaction

The table below summarizes the comparative renal excretion data for VX-702 and methotrexate (MTX).

Feature VX-702 Methotrexate (MTX)

Primary Excretion Route Net renal reabsorption
[1]

Renal tubular secretion [2] [3] [4]

Involvement of Organic
Anion Transporters (OATs)

Not a substrate [1] Substrate for OAT1/OAT3 [3] [4]

Effect of Probenecid (OAT
inhibitor)

No inhibition of
excretion [1]

Significantly reduced renal secretion and
clearance [2] [3] [4]

Effect of Cimetidine
(Organic Cation transporter
inhibitor)

No inhibition of
excretion [1]

Information not specific in search results

Clinical Implication of DDI Unlikely renal DDI

with methotrexate [1]

High-risk interaction; can lead to severe MTX

toxicity (myelosuppression, hepatotoxicity)
[4]
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The diagrams below illustrate the distinct renal transport mechanisms for VX-702 and methotrexate,

highlighting why probenecid affects them differently.
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VX-702 Renal Excretion via Passive Reabsorption
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Detailed Experimental Protocols

The key findings are primarily derived from the Isolated Perfused Rat Kidney (IPRK) model, a robust

experimental system for studying renal excretion mechanisms without interference from systemic metabolic

processes [1] [5].

Isolated Perfused Rat Kidney (IPRK) Model
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Application in Studies: This model was used to directly compare the renal excretion of VX-702 and

methotrexate [1].
Key Methodology: Rat kidneys are surgically isolated and maintained in a functional state with a

oxygenated perfusate. Test compounds are introduced into the perfusate, and their excretion into the
urine is monitored over time. The system allows for precise control over drug concentrations and the

introduction of transporter inhibitors like probenecid and cimetidine [1] [5].
Specific Experimental Design:

Dose Linearity: VX-702 was studied over a target concentration range of 100 to 600 ng/mL to
assess if its excretion was dose-dependent [1].

Transport Inhibition: VX-702 and methotrexate were co-perfused with specific inhibitors:
probenecid (1 mM) to block organic anion transporters (OATs) and cimetidine (2 mM) to block

organic cation transporters [1].
Advantages and Disadvantages:

Advantages: Maintains intact renal architecture and integrated transporter function; allows for
direct measurement of renal clearance and transporter involvement [5].

Disadvantages: It is a complex and technically demanding ex vivo setup. The results, while
highly informative, may not always perfectly predict human in vivo interactions due to species

differences [5].

In Vitro Transporter Studies

Application in Studies: Used to confirm the specific involvement of transporters, such as in the
study of methotrexate uptake inhibition by NSAIDs and probenecid [3].

Key Methodology: The Xenopus laevis oocyte expression system is a common model. Oocytes
are injected with cRNA encoding a specific human transporter (e.g., OAT1). After the transporter is

expressed, the oocytes are exposed to the drug (e.g., radiolabeled methotrexate) with or without an
inhibitor. The uptake of the drug into the oocytes is then measured and compared to control oocytes

[3].
Advantages and Disadvantages:

Advantages: Provides clear, direct evidence of whether a specific protein is responsible for
transporting a drug [5].

Disadvantages: The environment is highly simplified and lacks the complex cellular context of
a real kidney cell [5].

Key Takeaways for Researchers

VX-702's Profile: Its lack of interaction with major SLC transporters (OATs/OCTs) suggests a lower

potential for clinically significant renal DDIs, which is a positive feature in drug development [1].
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Methotrexate's Risk: The well-characterized OAT-mediated secretion of methotrexate is the basis for

its dangerous interaction with probenecid and many NSAIDs. This necessitates caution in clinical
practice and during clinical trials where combination therapies are used [3] [4].

Model Selection: The IPRK model is highly valuable for characterizing overall renal handling, while
in vitro cell systems are optimal for identifying the specific transporters involved [5].
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To cite this document: Smolecule. [VX-702 renal excretion vs methotrexate probenecid]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548806#vx-702-renal-

excretion-vs-methotrexate-probenecid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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